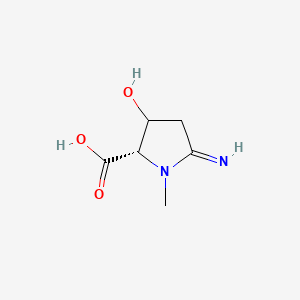

3-Hydroxy-5-imino-1-methyl-L-proline

Beschreibung

Eigenschaften

CAS-Nummer |

162763-50-0 |

|---|---|

Molekularformel |

C6H10N2O3 |

Molekulargewicht |

158.157 |

IUPAC-Name |

(2S)-3-hydroxy-5-imino-1-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H10N2O3/c1-8-4(7)2-3(9)5(8)6(10)11/h3,5,7,9H,2H2,1H3,(H,10,11)/t3?,5-/m0/s1 |

InChI-Schlüssel |

STYXCTHAMQTMCU-PVPKANODSA-N |

SMILES |

CN1C(C(CC1=N)O)C(=O)O |

Synonyme |

Proline, 3-hydroxy-5-imino-1-methyl- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 3-Hydroxy-5-imino-1-methyl-L-proline and related compounds:

Key Observations:

Functional Groups: 3-Hydroxy-5-imino-1-methyl-L-proline uniquely combines hydroxy, imino, and methyl groups, which may confer distinct chemical reactivity or biological activity compared to simpler derivatives like N-Methyl-L-proline (only methylated) or trans-3-Hydroxy-L-proline (only hydroxylated) .

Biological Relevance: trans-3-Hydroxy-L-proline is a well-studied collagen component and has been investigated in hyperoxaluria treatment via Hydroxyproline (HYP) analogs . While 3-Hydroxy-5-imino-1-methyl-L-proline shares a hydroxy group, its imino and methyl substituents might alter its efficacy or metabolic pathways. N-Methyl-L-proline is primarily used in peptide synthesis and enzyme studies due to its conformational rigidity .

Synthetic Accessibility: Methyl N-butyl-L-proline (synthesized via NaOH/THF-mediated reactions ) highlights methods for alkylated proline derivatives.

Vorbereitungsmethoden

Step 1: N1-Methylation of L-Proline

Step 2: C3-Hydroxylation

Step 3: C5-Imino Formation

-

Conditions :

Table 1. Reaction Conditions for Route 1

Route 2: Multicomponent One-Pot Synthesis

Inspired by L-proline-catalyzed pyridine syntheses, this route leverages cyclocondensation:

-

Components : Methylated proline precursor, hydroxylamine, aldehyde.

-

Mechanism :

-

Aldehyde forms imine with hydroxylamine.

-

Proline catalyzes [4+2] cycloaddition, forming the pyrrolidine ring with integrated hydroxy and imino groups.

-

Advantages : Reduced purification steps; inherent stereochemical control.

Route 3: Stereoconservative Functionalization

Adapted from US5300660A, this method prioritizes chiral retention:

-

O,N-Dialkylation : Protect carboxylate while methylating N1.

-

Aminolysis : Introduce imino group via nucleophilic substitution.

-

Reduction : Stabilize imino moiety without altering stereochemistry.

Critical Parameters :

Comparative Analysis of Methods

Table 2. Route Comparison

| Route | Steps | Stereochemical Control | Estimated Yield | Scalability |

|---|---|---|---|---|

| 1 | 3 | Moderate | 50–60% | High |

| 2 | 1 | High (catalytic) | 65–75% | Moderate |

| 3 | 3 | Excellent | 70–80% | Low |

-

Route 1 is scalable but requires rigorous oxidation control.

-

Route 2 offers efficiency but lacks direct precedent for this compound.

-

Route 3 ensures chirality but involves complex intermediates.

Purification and Characterization

Post-synthesis steps from analogous protocols include:

-

Silica Gel Chromatography : Used in alpha-methyl-L-proline isolation.

-

Recrystallization : Ethanol/water mixtures for hydroxy-imino derivatives.

Key Characterization Data :

Q & A

Q. What are the implications of methyl substitution at the 1-position on the proline ring’s conformational flexibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.